N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide” is a chemical compound1. However, there is limited information available about this specific compound.
Synthesis Analysis
There is no direct information available on the synthesis of “N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide”. However, a related compound, 4H-pyrido[1,2-a]pyrimidin-4-one, has been synthesized through a metal-free C-3 chalcogenation2.
Molecular Structure Analysis
The molecular structure of “N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide” is not directly available. However, a related compound, 4H-pyrido[1,2-a]pyrimidin-4-one, has been studied3.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide”. However, a related compound, 4H-pyrido[1,2-a]pyrimidin-4-one, has been involved in a metal-free C-3 chalcogenation2.
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide” are not directly available. However, a related compound, 2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile, has a molecular weight of 199.209005.
Wissenschaftliche Forschungsanwendungen
Molecular Complexes and Co-crystal Formation
The investigation into molecular complexes and co-crystals involving pyridyl bases highlights the potential for structural modification and enhancement of pharmaceutical agents. Notably, the formation of solvates and co-crystal solvates with various pyridyl bases and 4-aminobenzamide demonstrates the versatility in creating new solid forms of active pharmaceutical ingredients (APIs). These findings suggest a promising avenue for expanding the repertoire of solid forms involving APIs, potentially leading to improved stability, solubility, and bioavailability of pharmaceutical compounds (Vangala, Chow, & Tan, 2013).
Stability of Amide Conformations
Research on the stabilization of cis secondary amide conformations with pentafluorophenyl as a Lewis acid provides insights into the structural behavior of compounds containing pyrimidinyl groups. This stabilization is crucial for understanding the molecular dynamics and interactions within more complex molecules, offering a pathway to tailor the properties of pharmaceuticals and other nitrogen-containing heterocycles (Forbes, Beatty, & Smith, 2001).
Reductive Chemistry and Cytotoxicity
The exploration of reductive chemistry and the associated cytotoxicity of certain nitrobenzamide derivatives under hypoxic conditions reveal a potential for targeted cancer therapies. The selective toxicity of these compounds towards hypoxic cells, due to oxygen-inhibited enzymatic reduction, underscores the importance of understanding the reduction mechanisms for the development of novel anticancer agents (Palmer, van Zijl, Denny, & Wilson, 1995).
Antimicrobial and Insecticidal Activities
The synthesis and evaluation of pyrimidine-linked pyrazole heterocyclics for their antimicrobial and insecticidal activities demonstrate the broad applicability of pyrimidine derivatives in addressing various biological challenges. These studies highlight the potential for developing new compounds with significant biological activities, underscoring the role of pyrimidine derivatives in the development of new antimicrobial and insecticidal agents (Deohate & Palaspagar, 2020).
Crystal Structure Analysis for Drug Design
The detailed analysis of crystal structures, including the investigation of tautomerism, twinning, and disorder in pyrimidine derivatives, provides essential insights for drug design. Understanding the crystalline forms and intermolecular interactions of these compounds can guide the optimization of pharmaceuticals, particularly in tailoring drug solubility and efficacy (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Safety And Hazards
There is no specific information available on the safety and hazards of “N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide”.
Zukünftige Richtungen
There is no specific information available on the future directions of “N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide”. However, related compounds like 4H-pyrido[1,2-a]pyrimidin-4-one have been studied for their potential in medical chemistry2.
Please note that this analysis is based on the available information and may not be comprehensive due to the limited data on the specific compound “N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide”.
Eigenschaften
IUPAC Name |
N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c1-10-7-8-20-14(9-10)18-11(2)15(17(20)23)19-16(22)12-5-3-4-6-13(12)21(24)25/h3-9H,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJJEBBTSKQSSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC=CC=C3[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.